4-(1,3-Benzoxazol-2-yl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE is a heterocyclic compound that features a benzoxazole moiety fused to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole compounds .
Scientific Research Applications
4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and dyes.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-BENZOXAZOL-2-YL)-2-PHENYLNAPHTHO[1,2-D][1,3]OXAZOLE: Known for its fluorescent properties and antimicrobial activity.
6-(1,3-BENZOXAZOL-2-YL)-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONES: Exhibits antimicrobial activity against various bacterial and fungal strains.
Uniqueness
4-(1,3-BENZOXAZOL-2-YL)-1-METHYL-2-PYRROLIDINONE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzoxazole moiety with a pyrrolidinone ring makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-14-7-8(6-11(14)15)12-13-9-4-2-3-5-10(9)16-12/h2-5,8H,6-7H2,1H3 |
InChI Key |
JSPSVNSKSZJIEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.